molecular formula C8H8BrNS B8623431 5-Bromo-2-(cyclopropylthio)pyridine

5-Bromo-2-(cyclopropylthio)pyridine

Cat. No. B8623431
M. Wt: 230.13 g/mol
InChI Key: JSMKCCQWMCEYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(cyclopropylthio)pyridine is a useful research compound. Its molecular formula is C8H8BrNS and its molecular weight is 230.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(cyclopropylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(cyclopropylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(cyclopropylthio)pyridine

Molecular Formula

C8H8BrNS

Molecular Weight

230.13 g/mol

IUPAC Name

5-bromo-2-cyclopropylsulfanylpyridine

InChI

InChI=1S/C8H8BrNS/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

JSMKCCQWMCEYHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1SC2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of NaH (60% in mineral oil, 2.40 g) in THF (100 mL) was added dropwise cyclopropanethiol (0.25 M in Et2O, 160 mL) at 0° C. After stirring for 30 min, 5-bromo-2-fluoropyridine (3.52 g) was added in portions at 0° C. and then warmed to r.t. slowly. The reaction mixture was stirred at r.t. overnight. The reaction mixture was quenched with water (30 mL) and extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine (50 mL) and dried over Na2SO4. After filtration and evaporation of the solvent, the crude product was obtained and used in next step without further purification.
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2.4 g
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100 mL
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160 mL
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3.52 g
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Synthesis routes and methods II

Procedure details

SO2Cl2 (9.8 mL, 122.0 mmol) was added slowly at 0° C. to dicyclopropyldisulfide (17.0 g, 116.2 mmol). The mixture was stirred at 20° C. for 2 h, before being diluted with anhydrous PhMe (100 mL) to give a PhMe solution of cyclopropanesulfenyl chloride. In a separate vessel, n-BuLi (153 mL of a 1.6M solution in hexanes, 244.8 mmol) was added to a stirred solution of 2,5-dibromopyridine (55.1 g, 232.4 mmol) in anhydrous PhMe (1L) at −78° C. After 3 h at −78° C., the abovementioned cyclopropanesulfenyl chloride solution was added slowly to the mixture. After 1 h, the mixture was quenched with saturated aqueous NH4Cl (1L) at −20° C., before being stirred at 20° C. for 16 h. The organic layer was separated, then the aqueous phase was extracted with Et2O (3×500 mL). The organic extracts were combined, dried (MgSO4), filtered, concentrated, and purified by flash column chromatography (IH-Et2O, 98.5:1.5) to furnish 5-bromo-2-cyclopropylsulfanylpyridine: m/z (ES+)=232.0 [M+H]+. Bromine-lithium exchange on this compound (22.0 g, 95.6 mmol) followed by reaction with diethyl oxalate, as described in Step 1 of Preparation 14, gave ethyl (6-cyclopropylsulfanylpyridin-3-yl)oxoacetate: m/z (ES+)=252.2 [M+H]+. Reaction of this oxoester (11.09 g, 44.1 mmol) with cyclopentylmethyltriphenylphosphonium iodide (33.00 g, 75.0 mmol), employing the protocol outlined in Step 3 of Preparation 14, provided ethyl 3-cyclopentyl-2-(6-cyclopropylsulfanylpyridin-3-yl)acrylate as a ca. 2:1 mixture of (E)- and (Z)-isomers: m/z (ES+)=318.2 [M+H]+. Using a similar procedure to that described in Step 4 of Preparation 14, this ester (13.21 g, 41.6 mmol) was hydrolysed to give the title compound: m/z (ES+)=290.3 [M+H]+.
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55.1 g
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hexanes
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cyclopropanesulfenyl chloride
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